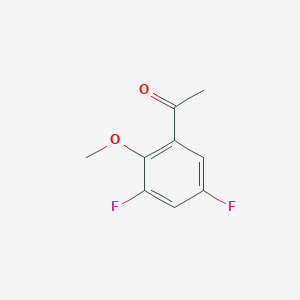

1-(3,5-Difluoro-2-methoxyphenyl)ethanone

Übersicht

Beschreibung

1-(3,5-Difluoro-2-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H8F2O2. It is characterized by the presence of two fluorine atoms and a methoxy group attached to a phenyl ring, along with an ethanone group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-(3,5-Difluoro-2-methoxyphenyl)ethanone can be synthesized through several methods. One common approach involves the reaction of 3,5-difluoro-2-methoxybenzaldehyde with a suitable reagent to introduce the ethanone group. This can be achieved using a Friedel-Crafts acylation reaction, where the aldehyde is treated with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation reactions. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and catalyst concentration to ensure efficient production .

Analyse Chemischer Reaktionen

Types of Reactions

1-(3,5-Difluoro-2-methoxyphenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ethanone group to an alcohol.

Substitution: The fluorine atoms and methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium fluoride.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Activity

Recent studies have highlighted the compound's role as an anti-inflammatory agent. A notable investigation focused on its derivatives, which were tested for their ability to inhibit neutrophil-mediated inflammation. The results indicated that certain derivatives exhibited significant inhibitory effects on superoxide anion generation and elastase release in human neutrophils.

Table 1: Inhibitory Effects of 1-(3,5-Difluoro-2-methoxyphenyl)ethanone Derivatives

| Compound | Inhibition % (Superoxide Anion) | IC50 (μM) | Inhibition % (Elastase Release) | IC50 (μM) |

|---|---|---|---|---|

| 1 | 94.7 ± 3.22 | 3.01 ± 0.68 | 62.00 ± 6.31 | 7.78 ± 0.96 |

| 2 | 68.28 ± 8.99 | 1.81 ± 0.22 | 8.13 ± 3.43 | -- |

| 3 | 10.61 ± 3.34 | -- | -- | -- |

The above table summarizes the inhibitory percentages and IC50 values of selected derivatives of the compound against superoxide anion production and elastase release, demonstrating its therapeutic potential against inflammatory diseases .

NLRP3 Inflammasome Inhibition

The NLRP3 inflammasome is a critical mediator of inflammatory responses in various diseases, including Alzheimer's disease and metabolic syndromes. Compounds derived from this compound have shown promise as selective inhibitors of this inflammasome.

Case Study: NLRP3 Inhibitor Development

A recent study designed a series of compounds based on the structure of this compound to evaluate their inhibitory effects on the NLRP3 inflammasome. The lead compound demonstrated an IC50 value of , indicating potent inhibition . This finding suggests that structural modifications can enhance the biological activity of the parent compound.

Structural Activity Relationship (SAR)

The SAR studies conducted on various derivatives of the compound reveal critical insights into how modifications affect biological activity:

- Substitution Patterns : The introduction of electron-withdrawing groups at specific positions on the aromatic ring significantly enhances anti-inflammatory activity.

- Functional Groups : Methoxy and difluorinated groups contribute positively to the overall potency against inflammatory mediators.

Table 2: Summary of Structural Modifications and Their Effects

| Modification Type | Observed Effect |

|---|---|

| Electron-withdrawing groups at position 3 | Increased anti-inflammatory potency |

| Methoxy group | Enhanced solubility and bioavailability |

| Difluorination | Improved binding affinity to target proteins |

These findings underscore the importance of chemical modifications in optimizing therapeutic efficacy .

Wirkmechanismus

The mechanism of action of 1-(3,5-Difluoro-2-methoxyphenyl)ethanone involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially inhibiting or modulating their activity. The methoxy group may also play a role in the compound’s overall reactivity and interaction with biological molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1-(3,5-Difluoro-4-methoxyphenyl)ethanone

- 2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethanone

- 1-(3,4-Difluoro-5-methoxyphenyl)-2-(thiophen-2-yl)ethanone

Uniqueness

1-(3,5-Difluoro-2-methoxyphenyl)ethanone is unique due to the specific positioning of the fluorine atoms and the methoxy group on the phenyl ring. This unique structure can result in distinct chemical and biological properties compared to its analogs, making it valuable for specific applications in research and industry .

Biologische Aktivität

1-(3,5-Difluoro-2-methoxyphenyl)ethanone is an organic compound characterized by a methoxy group and two fluorine atoms at the 3 and 5 positions of the aromatic ring. This unique structure enhances its reactivity and potential biological activity, making it a subject of interest in medicinal chemistry and material science. The compound's interactions with biological systems are crucial for understanding its therapeutic potential, particularly in anti-inflammatory and anticancer applications.

Chemical Structure and Properties

- Chemical Formula : C9H8F2O2

- Molecular Weight : 188.16 g/mol

- Functional Groups : Ketone, Methoxy, Difluoro

The presence of fluorine atoms in the structure significantly influences the compound's electronic properties, potentially affecting its binding interactions with biological targets.

Anti-inflammatory Potential

Research indicates that this compound may interact with specific receptors or enzymes involved in inflammatory pathways. Preliminary studies suggest a binding affinity to cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins involved in inflammation. Further investigations are required to quantify these interactions and assess the compound's efficacy as an anti-inflammatory agent.

Anticancer Properties

In vitro studies have shown that compounds structurally related to this compound exhibit significant cytotoxic activity against various cancer cell lines. For instance, similar compounds with varying halogen substitutions have demonstrated promising results in inhibiting cell proliferation in breast and colon cancer models . The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Case Studies

- Cytotoxicity Evaluation : A study evaluated several derivatives of phenyl ethanones for their cytotoxic effects against human cancer cell lines. The results indicated that modifications at the methoxy and fluorine positions significantly influenced the anticancer activity, with some derivatives showing IC50 values comparable to established chemotherapeutics like doxorubicin .

- Mechanistic Insights : Molecular dynamics simulations suggested that this compound interacts with target proteins primarily through hydrophobic contacts, which may enhance its binding affinity compared to non-fluorinated analogs .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(4-Fluoro-2-methoxyphenyl)ethanone | One fluorine atom at position 4 | Different reactivity pattern due to fluorine position |

| 1-(3-Fluoro-4-methoxyphenyl)ethanone | One fluorine atom at position 3 | Potentially different biological activity due to substitution |

| 1-(3,5-Dichloro-2-methoxyphenyl)ethanone | Two chlorine atoms instead of fluorines | Altered reactivity; potential for different therapeutic effects |

| 1-(3-Methyl-2-methoxyphenyl)ethanone | Methyl group instead of fluorines | Variation in lipophilicity affecting pharmacokinetics |

Future Directions

Further research is needed to elucidate the detailed mechanisms underlying the biological activities of this compound. Key areas for future investigation include:

- In vivo Studies : Assessing the pharmacokinetics and therapeutic efficacy in animal models.

- Molecular Target Identification : Using techniques such as affinity chromatography to identify specific protein targets.

- Structure-Activity Relationship (SAR) : Exploring how variations in structure affect biological activity to optimize lead compounds for drug development.

Eigenschaften

IUPAC Name |

1-(3,5-difluoro-2-methoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O2/c1-5(12)7-3-6(10)4-8(11)9(7)13-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHMIQUZXNXLLFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=CC(=C1)F)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.